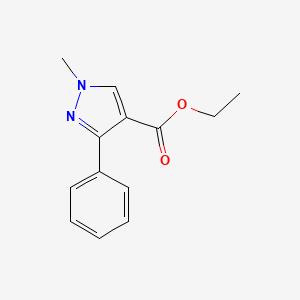

1-méthyl-3-phényl-1H-pyrazole-4-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis and medicinal chemistry due to their versatile frameworks and diverse biological activities .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate has shown significant promise in various therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of this compound possess notable antimicrobial properties against several bacterial strains. For instance:

- Staphylococcus aureus

- Escherichia coli

In vitro studies have demonstrated that these derivatives exhibit antibacterial activity comparable to standard antibiotics like Ciprofloxacin, suggesting their potential in treating infections caused by resistant bacteria .

Anticancer Potential

The compound has been evaluated for its anticancer effects across different cancer cell lines. Studies reveal that it can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example:

- Study Findings : A series of experiments indicated a dose-dependent inhibition of cancer cell growth, with effective IC50 values suggesting therapeutic potential .

Anti-inflammatory Properties

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate has also been recognized for its anti-inflammatory effects, which could be beneficial in managing conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

In agriculture, this compound is utilized in the synthesis of agrochemicals, including herbicides and fungicides. Its ability to inhibit specific biological pathways makes it an attractive candidate for developing new agricultural products that can enhance crop yield while minimizing environmental impact .

Materials Science Applications

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is being explored for its potential use in materials science, particularly in organic electronics and as ligands in coordination chemistry. Its unique electronic properties make it suitable for applications in the development of advanced materials .

Study 1: Antimicrobial Efficacy

In a recent study focused on developing new antibacterial agents, derivatives of ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate were synthesized and tested against common pathogens. The results indicated significant antibacterial activity, supporting the compound's potential as a lead structure for antibiotic development .

Study 2: Anticancer Potential

Another study evaluated the anticancer potential of this compound against various cancer cell lines. The findings demonstrated effective inhibition of cell growth at therapeutic concentrations, indicating its promise as an anticancer agent .

Mécanisme D'action

Target of Action

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazoles are known to interact with various biological targets due to their versatile framework . .

Mode of Action

Pyrazole derivatives are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The specific interactions of Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate with its targets, leading to these effects, are currently unknown.

Biochemical Pathways

Pyrazole derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities . .

Result of Action

Pyrazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . .

Analyse Biochimique

Biochemical Properties

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition can lead to reduced production of pro-inflammatory mediators. Additionally, ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate can bind to specific protein receptors, modulating their activity and influencing cellular responses .

Cellular Effects

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can downregulate the expression of pro-inflammatory genes and upregulate anti-inflammatory genes . This modulation can lead to changes in cellular functions, such as reduced cell proliferation and increased apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with cyclooxygenase enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are crucial for its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate can change over time. The compound’s stability and degradation are important factors influencing its long-term effects. Studies have shown that it remains stable under certain conditions but can degrade under others, affecting its efficacy . Long-term exposure to the compound can lead to sustained changes in cellular functions, such as prolonged inhibition of inflammatory pathways .

Dosage Effects in Animal Models

The effects of ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At low doses, it can effectively reduce inflammation without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into active or inactive metabolites . These metabolic processes can influence the compound’s efficacy and toxicity. Additionally, the compound can affect metabolic flux and metabolite levels, further impacting cellular functions .

Transport and Distribution

Within cells and tissues, ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For example, the compound can be transported into cells via organic anion transporters and bind to intracellular proteins, influencing its activity and function .

Subcellular Localization

The subcellular localization of ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. These localization patterns are essential for understanding its biochemical and cellular effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . This reaction proceeds under basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for pyrazole derivatives often utilize transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . These methods are designed to optimize yield and efficiency while minimizing environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as nitro or hydroxyl groups.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution reagents: Halogens, alkyl halides, and aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or hydroxyl derivatives, while substitution can introduce various functional groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-methyl-1-phenyl-1H-pyrazole-5-ol: Another pyrazole derivative with similar structural features.

Ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrazole-4-carboxylate: A derivative with additional functional groups that enhance its biological activity.

Uniqueness

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a member of the pyrazole family, it exhibits potential in various therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. This article provides an overview of its biological activity, underlying mechanisms, and relevant research findings.

Target Interactions

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate interacts with several biological targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as kinases and phosphodiesterases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses relevant to inflammation and cancer progression.

- Biochemical Pathways : The compound modulates various biochemical pathways that influence processes like apoptosis, cell proliferation, and inflammation.

Biological Activities

The biological activities of ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate can be summarized as follows:

| Activity | Description |

|---|---|

| Antiviral | Exhibits activity against certain viral infections by interfering with viral replication. |

| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines and mediators. |

| Anticancer | Induces apoptosis in various cancer cell lines and inhibits tumor growth. |

| Antimicrobial | Effective against a range of bacteria and fungi, demonstrating broad-spectrum activity. |

| Antidiabetic | Shows potential in regulating blood glucose levels through various mechanisms. |

Case Studies

- Anticancer Activity : A study demonstrated that ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate led to a significant reduction in cell viability in human cancer cell lines, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects : Research indicated that this compound effectively reduced levels of inflammatory markers in animal models of arthritis, suggesting its utility in treating inflammatory diseases .

- Antimicrobial Efficacy : In vitro assays revealed that ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate exhibited considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Synthesis and Derivatives

The synthesis of ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate typically involves the condensation reaction between ethyl acetoacetate and phenylhydrazine, followed by cyclization to form the pyrazole ring. This process can be optimized using various solvents and conditions to enhance yield and purity.

Derivative Studies

Various derivatives of ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate have been synthesized to explore their biological activities further. These studies have shown that modifications to the pyrazole ring can significantly alter the compound's pharmacological properties, making it a versatile scaffold for drug development .

Propriétés

IUPAC Name |

ethyl 1-methyl-3-phenylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9-15(2)14-12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNKDMFAIFMIHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.